molecular formula C16H18O B14674714 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one CAS No. 36479-88-6

1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

Cat. No.: B14674714
CAS No.: 36479-88-6
M. Wt: 226.31 g/mol
InChI Key: MGTNSXYSDXKKSE-UHFFFAOYSA-N
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Description

. This compound is known for its unique bicyclic structure, which includes a camphor backbone modified with a methylphenyl group. It has been widely studied for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one typically involves the condensation of camphor with 4-methylbenzaldehyde under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge between the camphor and the benzaldehyde. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methylphenyl group can be further functionalized with various substituents.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding camphor and benzaldehyde derivatives.

Scientific Research Applications

1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one involves its interaction with molecular targets such as hormone receptors. It has been shown to exhibit estrogenic activity by binding to estrogen receptors and modulating their activity . This interaction can lead to alterations in gene expression and cellular functions, contributing to its endocrine-disrupting effects.

Comparison with Similar Compounds

1-Methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one is similar to other camphor derivatives, such as:

In comparison, this compound stands out due to its specific substitution pattern and unique combination of chemical and biological properties.

Properties

CAS No.

36479-88-6

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-methyl-3-[(4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C16H18O/c1-11-3-5-12(6-4-11)9-14-13-7-8-16(2,10-13)15(14)17/h3-6,9,13H,7-8,10H2,1-2H3

InChI Key

MGTNSXYSDXKKSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3CCC(C3)(C2=O)C

Origin of Product

United States

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